({4-[(Ethylamino)methyl]phenyl}methyl)dimethylamine
Description
Properties
IUPAC Name |
N-[[4-[(dimethylamino)methyl]phenyl]methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-4-13-9-11-5-7-12(8-6-11)10-14(2)3/h5-8,13H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIUBFPRWAORJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(C=C1)CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001237147 | |
| Record name | N4-Ethyl-N1,N1-dimethyl-1,4-benzenedimethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001237147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937650-43-6 | |
| Record name | N4-Ethyl-N1,N1-dimethyl-1,4-benzenedimethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937650-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N4-Ethyl-N1,N1-dimethyl-1,4-benzenedimethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001237147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of ({4-[(Ethylamino)methyl]phenyl}methyl)dimethylamine involves several steps. One common method includes the reaction of 4-(chloromethyl)benzyl chloride with ethylamine, followed by the addition of dimethylamine . The reaction conditions typically involve the use of a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
({4-[(Ethylamino)methyl]phenyl}methyl)dimethylamine undergoes various types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
Overview
({4-[(Ethylamino)methyl]phenyl}methyl)dimethylamine, with the molecular formula C12H20N2 and a molecular weight of 192.3 g/mol, is a chemical compound notable for its diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. Its unique structure, characterized by a phenyl ring substituted with ethylamino and dimethylamine groups, allows it to interact with various biological systems and chemical entities.
Chemistry
- Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of various organic compounds and pharmaceuticals. It facilitates the formation of complex structures through reactions such as oxidation, reduction, and nucleophilic substitution.
- Chemical Reactions : The compound can undergo several types of reactions:
- Oxidation : Using reagents like potassium permanganate or hydrogen peroxide.
- Reduction : Employing reducing agents such as lithium aluminum hydride.
- Substitution : Nucleophilic substitution with halogenated compounds.
Biology
- Biological Activity : Research indicates potential biological activities, particularly antimicrobial and anticancer properties. The compound's ability to modulate enzyme activity suggests it could influence cellular pathways critical for health and disease.
- Mechanism of Action : The interactions with specific molecular targets may involve binding to receptors or enzymes, altering their activity and potentially leading to therapeutic effects.
Medicine
- Therapeutic Development : Ongoing studies are exploring its role in drug development, particularly as a lead compound for new therapeutic agents. Its unique structure allows for interactions that could be harnessed in treating various diseases, including cancer.
- Cancer Treatment : Similar compounds have been investigated for their ability to inhibit protein kinases involved in cancer progression. This suggests that this compound could also have applications in oncology .
Industry
- Production of Dyes and Agrochemicals : The compound is utilized in the production of dyes and agrochemicals due to its chemical properties that facilitate various industrial processes.
Mechanism of Action
The mechanism of action of ({4-[(Ethylamino)methyl]phenyl}methyl)dimethylamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
Key Differences :
- Substituents : Both compounds share dimethylamine groups, but Compound 61 includes a 4-methylpyrazole moiety, which may confer greater steric hindrance and alter binding affinities in biological systems.
- Molecular Weight : The target compound (theoretical MW ≈ 205 g/mol) is significantly smaller than Compound 61 (MW 391 g/mol, m/z 391 [M+H]+), impacting solubility and pharmacokinetic profiles .
Functional Implications :
- The pyrazole ring in Compound 61 likely improves selectivity for amyloidogenic targets due to enhanced hydrophobic interactions, as suggested by its role in amyloid repression studies . In contrast, the absence of this ring in the target compound may limit its efficacy in similar applications.
Pharmacological Analogs: Spirocyclic Diazaspiro Compounds (EP 4 374 877 A2)
Key Differences :
- Complexity : The spirocyclic compounds described in EP 4 374 877 A2 (e.g., m/z 867.0 [M+H]+) feature trifluoromethyl groups, pyrimidine rings, and diazaspiro frameworks, which enhance metabolic stability and target engagement compared to the simpler aliphatic/aromatic structure of the target compound .
- Polarity: The presence of sulfonic acid and carboxamide groups in these analogs increases hydrophilicity, whereas the target compound’s ethyl and dimethylamino groups may favor passive membrane diffusion.
Functional Implications :
- The spirocyclic analogs are optimized for high-affinity binding to enzymes or receptors (e.g., kinase inhibitors), while the target compound’s lack of electronegative substituents limits its utility in similar therapeutic contexts .
Research and Commercial Limitations
- The discontinued status of this compound may reflect challenges in scalability, stability, or efficacy compared to more complex analogs .
- Direct pharmacological data for the target compound are absent in the provided evidence, necessitating further experimental validation of its bioactivity.
Biological Activity
({4-[(Ethylamino)methyl]phenyl}methyl)dimethylamine, often referred to as a dimethylamine derivative, has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHN
- Molecular Weight : 206.29 g/mol
- CAS Number : Not specified in the sources, but it can be identified through its unique structure.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Receptor Binding : The compound may bind to various receptors involved in cellular signaling pathways, modulating their activity and influencing cellular responses.
- Enzyme Inhibition : It has been noted for its potential to inhibit certain enzymes, including protein kinases that play a crucial role in cancer cell proliferation and survival .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections .
Anticancer Properties
The compound's anticancer activity has been a focal point of several studies. It has been demonstrated to inhibit the growth of multiple cancer cell lines, including those from pancreatic, prostate, and breast cancers. The mechanism involves:
- Inhibition of mTORC Pathway : This pathway is crucial for cell growth and proliferation. Inhibiting this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells .
- Modulation of Phospholipidosis : The compound has been linked to the modulation of phospholipid metabolism within cells, which can impact cancer progression .
Summary of Findings
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated a minimum inhibitory concentration (MIC) that was competitive with established antibiotics, highlighting its potential as an alternative treatment option.
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability. The compound induced apoptosis through the activation of caspase pathways, confirming its role as a potential anticancer agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ({4-[(Ethylamino)methyl]phenyl}methyl)dimethylamine, and how can reaction yields be optimized?
- Methodological Answer : A two-step reductive amination approach is commonly employed. First, the ethylamino group is introduced via condensation of 4-aminobenzyl alcohol with ethylamine, followed by reduction using sodium cyanoborohydride under mildly acidic conditions (pH ~6). The dimethylamine moiety is then added via nucleophilic substitution with dimethylamine hydrochloride. Optimization involves adjusting stoichiometric ratios (e.g., 1.2:1 ethylamine:aldehyde intermediate) and reaction duration (24–72 hours) to maximize yields . LCMS (m/z ~250–300 [M+H]+) and HPLC (retention time ~1.3–1.4 minutes under SMD-TFA05 conditions) are critical for monitoring intermediate purity .
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 251.212 [M+H]+), while H NMR (δ 2.2–2.4 ppm for dimethylamine protons, δ 3.7 ppm for benzylic CH) validates structural integrity. HPLC with UV detection (λ = 254 nm) ensures >95% purity. For ambiguous peaks, tandem MS/MS fragmentation (e.g., m/z 251 → 234 [loss of NH(CH)]) resolves isomeric impurities .
Q. How should researchers handle and dispose of this compound safely?
- Methodological Answer : Use PPE (gloves, goggles) to prevent inhalation or dermal contact. Waste must be neutralized with 1 M HCl, stored in labeled containers, and disposed via certified hazardous waste facilities. Avoid aqueous discharge due to potential environmental persistence .
Advanced Research Questions
Q. How can structural modifications of this compound improve selectivity for G protein-coupled receptors (GPCRs)?
- Methodological Answer : Replace the ethylamino group with bulkier substituents (e.g., cyclopropyl) to sterically hinder non-target receptor binding. Computational docking studies (e.g., AutoDock Vina) predict interactions with 5-HT receptors. Validate via competitive binding assays using H-ketanserin, comparing IC values between analogs .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies in IC values (e.g., nM vs. μM ranges) may arise from assay conditions. Standardize protocols:
- Use identical cell lines (e.g., HEK293T transfected with target GPCR).
- Control for pH (7.4) and temperature (37°C).
- Validate via orthogonal assays (e.g., cAMP accumulation vs. calcium flux) .
Q. How does the electronic environment of the benzene ring influence the compound’s stability under oxidative conditions?
- Methodological Answer : Electron-donating groups (e.g., -OCH) at the para position enhance oxidative stability by reducing ring activation. Accelerated stability testing (40°C/75% RH for 4 weeks) with LCMS monitoring identifies degradation products (e.g., quinone derivatives). Add antioxidants (0.1% BHT) to formulations for long-term storage .
Q. Can this compound serve as a precursor for radiolabeled probes in PET imaging?
- Methodological Answer : Introduce C or F isotopes via nucleophilic substitution at the benzylic position. Optimize labeling efficiency using Cu(I)-catalyzed click chemistry (e.g., reaction with F-azide). Validate radiochemical purity (>99%) via radio-HPLC and assess in vivo stability in rodent models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
